molecular formula C16H16N2O2 B5163144 2-methyl-N'-(2-methylbenzoyl)benzohydrazide CAS No. 38192-12-0

2-methyl-N'-(2-methylbenzoyl)benzohydrazide

Cat. No.: B5163144
CAS No.: 38192-12-0
M. Wt: 268.31 g/mol
InChI Key: OFGAOMPNGSOCDO-UHFFFAOYSA-N
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Description

2-methyl-N'-(2-methylbenzoyl)benzohydrazide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 322. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized various benzohydrazide derivatives, including compounds related to 2-methyl-N'-(2-methylbenzoyl)benzohydrazide, for different applications. For instance, the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was achieved using microwave-aided hydrazinolysis and acylation, demonstrating the potential of similar methods for synthesizing 2-methyl derivatives (Santosa et al., 2019).

Biological Evaluation and Antimicrobial Activities

  • Several studies have focused on evaluating the biological properties of benzohydrazide derivatives. A research highlighted the synthesis and biological evaluation of heterocyclic compounds from salicylic acid hydrazide, pointing to the antimicrobial potential of similar compounds (Sarshira et al., 2016).
  • Another study discussed the antimicrobial and antitubercular activities of semi-synthetic derivatives of lichen Ramalina leiodea, including benzohydrazide derivatives, suggesting their effectiveness against various microbial strains (Tatipamula & Vedula, 2019).

Anticancer Activities

  • Research on N′-substituted benzohydrazide derivatives has shown promising results in in vitro cytotoxic activity against cancer cells, highlighting the potential anticancer applications of this compound and its derivatives (Asegbeloyin et al., 2014).

DNA Interaction and Enzymatic Activities

  • A significant study explored Schiff base compounds derived from N'-substituted benzohydrazide, demonstrating their interaction with Salmon sperm DNA and enzymatic activities, which could be relevant for the scientific applications of this compound (Sirajuddin et al., 2013).

Synthesis Techniques and Structural Analysis

  • The synthesis techniques used for benzohydrazide derivatives, such as those utilized in the preparation of 4-(1H-Azol-1-ylmethyl)benzohydrazides, can provide insights into the synthesis of this compound. These techniques often involve multistep reactions and are confirmed using spectroscopic methods (Osyanin et al., 2005).

Antifungal and Antibacterial Properties

  • Benzohydrazides have shown potential in antifungal and antibacterial applications. For instance, a study on the antifungal activity of some benzohydrazides against Botrytis cinerea indicates the possible use of 2-methyl derivatives in combating fungal infections (Reino et al., 2007).

Properties

IUPAC Name

2-methyl-N'-(2-methylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)15(19)17-18-16(20)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGAOMPNGSOCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959118
Record name N-[Hydroxy(2-methylphenyl)methylidene]-2-methylbenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38192-12-0
Record name NSC89512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(2-methylphenyl)methylidene]-2-methylbenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.